- A process for the preparation of isavuconazonium sulfate, World Intellectual Property Organization, , ,
Cas no 14996-02-2 (Sulfate, hydrogen(8CI,9CI))
Sulfate, hydrogen(8CI,9CI) structure
Product Name:Sulfate, hydrogen(8CI,9CI)
Sulfate, hydrogen(8CI,9CI) 化学的及び物理的性質
名前と識別子
-
- Sulfate, hydrogen(8CI,9CI)
- Bisulfate
- Hydrogen Sulfate
- Bisulfate, aqueous solution
- Bisulfate, aqueous solution [UN2837] [Corrosive]
- Sulfate, hydrogen
- UN2837
- Sulfuric acid hydrogenion
- hydrogen sulfate ion
- hydrogensulphate
- Hydrogen sulphate
- DTXSID20897131
- Sulfate(1-), tetraoxo-
- hydrogensulfate
- Q27110051
- 14996-02-2
- HSO4-
- Bisulfate anion
- Tetraoxosulfate(1-)
- QAOWNCQODCNURD-UHFFFAOYSA-M
- CHEBI:45696
- Q3143743
-
- インチ: 1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)/p-1
- InChIKey: QAOWNCQODCNURD-UHFFFAOYSA-M
- ほほえんだ: S(=O)(=O)([O-])O
計算された属性
- せいみつぶんしりょう: 96.95960
- どういたいしつりょう: 96.95955468g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 5
- 回転可能化学結合数: 0
- 複雑さ: 76
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.5
- トポロジー分子極性表面積: 85.8Ų
じっけんとくせい
- PSA: 85.81000
- LogP: 0.08540
Sulfate, hydrogen(8CI,9CI) 合成方法
合成方法 1
はんのうじょうけん
1.1 Solvents: Methanol , Water ; 60 - 80 min, 0 - 5 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Sodium bisulfate Solvents: Dichloromethane , Water ; 0.5 - 1 h, 0 - 10 °C
リファレンス
- Preparation of isavuconazonium sulfate, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 2 h, rt
リファレンス
- Preparation of isavuconazole sulfate, China, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; 0 - 10 °C; 10 °C → 30 °C; 2 h, 30 °C
リファレンス
- Preparation of isavuconazonium monosulfate by bisulfate/sulfate anion exchange technology, China, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; 0 - 10 °C; 0 °C → 60 °C; 2 h, 60 °C
リファレンス
- Method for preparing isavuconazonium sulfate by oxidation-reduction reaction, China, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Sodium iodide Solvents: Acetonitrile ; rt → 70 °C; 3 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt; 2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C; pH 6.5, < 5 °C
1.4 Solvents: Dichloromethane , Water ; 1 h, 15 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt; 2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C; pH 6.5, < 5 °C
1.4 Solvents: Dichloromethane , Water ; 1 h, 15 °C
リファレンス
- Method for preparing antifungal drug isavuconazonium sulfate, China, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Sodium hydroxide , Hydrogen Catalysts: Palladium Solvents: Water ; rt; cooled
1.2 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sulfuric acid Solvents: Water
リファレンス
- Preparation of isavuconazonium sulfate, China, , ,
合成方法 8
合成方法 9
はんのうじょうけん
リファレンス
- Isavuconazonium salts and process for preparing thereof, World Intellectual Property Organization, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
リファレンス
- Thiono compounds. 5. Preparation and oxidation of some thiono derivatives of imidazoles, Phosphorus and Sulfur and the Related Elements, 1985, 22(1), 49-57
合成方法 11
はんのうじょうけん
1.1 Solvents: Toluene ; 10 h, reflux; reflux → rt
1.2 Reagents: Sulfuric acid ; 0 - 2 °C; 40 °C
1.2 Reagents: Sulfuric acid ; 0 - 2 °C; 40 °C
リファレンス
Ionic Liquids as Catalyst for Synthesis of Some Aromatic Peracetylated N-(β-D-Glucopyranosyl) Thiosemicarbazones
,
Current Organic Synthesis,
2016,
13(5),
767-774
合成方法 12
はんのうじょうけん
1.1 12 h, 80 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; 6 h, 60 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; 6 h, 60 °C
リファレンス
Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Bronsted Acidic Ionic Liquids as Catalysts
,
Industrial & Engineering Chemistry Research,
2012,
51(50),
16263-16269
合成方法 13
はんのうじょうけん
1.1 Reagents: Sulfuric acid ; overnight, 60 °C
リファレンス
Pd-catalyzed ethylene methoxycarbonylation with Bronsted acid ionic liquids as promoter and phase-separable reaction media
,
Green Chemistry,
2014,
16(1),
161-166
合成方法 14
はんのうじょうけん
1.1 12 h, 40 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; rt; 6 h, 80 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; rt; 6 h, 80 °C
リファレンス
Broensted acidic ionic liquids as novel catalysts for the hydrolyzation of soybean isoflavone glycosides
,
Catalysis Communications,
2008,
9(6),
1307-1311
合成方法 15
はんのうじょうけん
1.1 0 °C; 12 h, rt
2.1 Reagents: Sulfuric acid Solvents: Water ; 0 °C; 24 h, 50 °C
2.1 Reagents: Sulfuric acid Solvents: Water ; 0 °C; 24 h, 50 °C
リファレンス
Polypyrrole nanocomposites doped with functional ionic liquids for high performance supercapacitors
,
New Journal of Chemistry,
2018,
42(5),
3909-3916
合成方法 16
はんのうじょうけん
1.1 Reagents: Sulfuric acid ; 2 h
2.1 Reagents: Tetraethoxysilane Solvents: Ethanol ; 10 min, rt; 1 w, rt; 3 w, rt
2.2 Solvents: Ethanol ; 2 h, reflux
2.1 Reagents: Tetraethoxysilane Solvents: Ethanol ; 10 min, rt; 1 w, rt; 3 w, rt
2.2 Solvents: Ethanol ; 2 h, reflux
リファレンス
Efficient synthesis of 4-phenacylideneflavenes using recyclable gelified Bronsted acidic ionic liquid under solvent-free and column chromatography-free conditions: a green method and mechanistic insight
,
Journal of Chemical Technology and Biotechnology,
2022,
97(3),
653-661
合成方法 17
はんのうじょうけん
1.1 Solvents: Ethanol ; 2 d
2.1 0 °C; 2 - 3 d, 50 °C
3.1 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C
2.1 0 °C; 2 - 3 d, 50 °C
3.1 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C
リファレンス
Synthesis of polyoxymethylene dimethyl ethers from methylal and trioxane catalyzed by Bronsted acid ionic liquids with different alkyl groups
,
RSC Advances,
2015,
5(71),
57968-57974
合成方法 18
はんのうじょうけん
1.1 Solvents: Acetone ; 72 h, 25 °C; 72 h, 50 °C
1.2 Reagents: Phosphoric acid ; rt
1.2 Reagents: Phosphoric acid ; rt
リファレンス
A green way to synthesize lubricating ester oils: The esterification of pentaerythrotol with fatty acids at stoichiometric ratio over [BHSO3MMIm]+[HSO4]-/SiO2
,
Catalysis Communications,
2018,
111,
21-25
合成方法 19
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 25 - 30 °C
リファレンス
- Process for the preparation of isavuconazonium sulfate, India, , ,
合成方法 20
はんのうじょうけん
リファレンス
- Crystalline form of isavuconazonium sulfate and a process for its preparation, India, , ,
合成方法 21
はんのうじょうけん
リファレンス
- Preparation of (2-(methylamino)pyridin-3-yl)methanol as intermediate for preparing isavuconazonium sulfate as antifungal agents, China, , ,
合成方法 22
はんのうじょうけん
リファレンス
- Preparation of isavuconazonium sulfate and intermediates thereof, China, , ,
合成方法 23
はんのうじょうけん
1.1 12 h, 80 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; 12 h, 80 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; 12 h, 80 °C
リファレンス
Anionic SO3H-functionalized ionic liquid: An efficient and recyclable catalyst for the Pechmann reaction of phenols with ethyl acetoacetate
,
Synthetic Communications,
2018,
48(6),
692-698
合成方法 24
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Toluene ; rt; 24 h, 80 °C
リファレンス
Bronsted Acidic Ionic Liquid Catalyzed Three-Component Friedel-Crafts Reaction for the Synthesis of Unsymmetrical Triarylmethanes
,
Synlett,
2022,
33(14),
1383-1390
合成方法 25
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ; 12 h, 60 °C
リファレンス
Groebke-Blackburn-Bienayme Multicomponent Reaction Catalysed by Reusable Bronsted acidic ionic Liquids
,
European Journal of Organic Chemistry,
2022,
2022(40),
合成方法 26
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ; rt; 6 h, 80 °C
リファレンス
Reusable Task-Specific Ionic Liquids for a Clean ε-Caprolactam Synthesis under Mild Conditions
,
ChemSusChem,
2010,
3(12),
1403-1408
合成方法 27
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ; 0 °C; 24 h, 50 °C
リファレンス
Polypyrrole nanocomposites doped with functional ionic liquids for high performance supercapacitors
,
New Journal of Chemistry,
2018,
42(5),
3909-3916
合成方法 28
はんのうじょうけん
1.1 8 h, heated
1.2 Reagents: Sulfuric acid Solvents: Water ; 8 h, heated
1.2 Reagents: Sulfuric acid Solvents: Water ; 8 h, heated
リファレンス
Catalytic performance of acidic ionic liquids for esterification of α-methacrylic acid and stearyl alcohol
,
Shiyou Xuebao,
2016,
32(1),
193-200
合成方法 29
はんのうじょうけん
1.1 Solvents: Toluene ; 24 h, reflux
1.2 Reagents: Sulfuric acid Solvents: Water ; 24 h, 70 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; 24 h, 70 °C
リファレンス
Nanosilica-supported dual acidic ionic liquid as a heterogeneous and reusable catalyst for the synthesis of flavanones under solvent-free conditions
,
Chemistry of Heterocyclic Compounds (New York,
2015,
51(6),
526-530
合成方法 30
はんのうじょうけん
1.1 Solvents: Toluene ; 3 h, 80 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; 2 h, rt
1.2 Reagents: Sulfuric acid Solvents: Water ; 2 h, rt
リファレンス
Synthesis of tributyl citrate using acid ionic liquid as catalyst
,
Process Safety and Environmental Protection,
2010,
88(1),
28-30
合成方法 31
はんのうじょうけん
1.1 Reagents: Tetraethoxysilane Solvents: Ethanol ; 10 min, rt; 1 w, rt; 3 w, rt
1.2 Solvents: Ethanol ; 2 h, reflux
1.2 Solvents: Ethanol ; 2 h, reflux
リファレンス
Efficient synthesis of 4-phenacylideneflavenes using recyclable gelified Bronsted acidic ionic liquid under solvent-free and column chromatography-free conditions: a green method and mechanistic insight
,
Journal of Chemical Technology and Biotechnology,
2022,
97(3),
653-661
合成方法 32
はんのうじょうけん
1.1 Solvents: Ethanol ; 2 d, heated
2.1 0 °C; 2 - 3 d, 50 °C
2.2 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C
2.1 0 °C; 2 - 3 d, 50 °C
2.2 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C
リファレンス
Synthesis of methylal from methanol and formaldehyde catalyzed by Bronsted acid ionic liquids with different alkyl groups
,
RSC Advances,
2015,
5(106),
87200-87205
合成方法 33
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Toluene ; 80 °C
2.1 Reagents: Sulfuric acid
2.1 Reagents: Sulfuric acid
リファレンス
A non-metal route to realize the bio-based polyester of poly(hexylene succinate): preparation conditions, side-reactions and mechanism in sulfonic acid-functionalized Bronsted acidic ionic liquids
,
RSC Advances,
2020,
10(58),
35381-35388
合成方法 34
はんのうじょうけん
1.1 1 h, 80 °C
2.1 Reagents: Sulfuric acid ; 2 h
3.1 Reagents: Tetraethoxysilane Solvents: Ethanol ; 10 min, rt; 1 w, rt; 3 w, rt
3.2 Solvents: Ethanol ; 2 h, reflux
2.1 Reagents: Sulfuric acid ; 2 h
3.1 Reagents: Tetraethoxysilane Solvents: Ethanol ; 10 min, rt; 1 w, rt; 3 w, rt
3.2 Solvents: Ethanol ; 2 h, reflux
リファレンス
Efficient synthesis of 4-phenacylideneflavenes using recyclable gelified Bronsted acidic ionic liquid under solvent-free and column chromatography-free conditions: a green method and mechanistic insight
,
Journal of Chemical Technology and Biotechnology,
2022,
97(3),
653-661
合成方法 35
はんのうじょうけん
1.1 Reagents: Sodium ethoxide ; 8 h, heated
2.1 Solvents: Ethanol ; 2 d, heated
3.1 0 °C; 2 - 3 d, 50 °C
3.2 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C
2.1 Solvents: Ethanol ; 2 d, heated
3.1 0 °C; 2 - 3 d, 50 °C
3.2 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C
リファレンス
Synthesis of methylal from methanol and formaldehyde catalyzed by Bronsted acid ionic liquids with different alkyl groups
,
RSC Advances,
2015,
5(106),
87200-87205
合成方法 36
はんのうじょうけん
1.1 Reagents: Sodium ethoxide ; 8 h
2.1 Solvents: Ethanol ; 2 d
3.1 0 °C; 2 - 3 d, 50 °C
4.1 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C
2.1 Solvents: Ethanol ; 2 d
3.1 0 °C; 2 - 3 d, 50 °C
4.1 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C
リファレンス
Synthesis of polyoxymethylene dimethyl ethers from methylal and trioxane catalyzed by Bronsted acid ionic liquids with different alkyl groups
,
RSC Advances,
2015,
5(71),
57968-57974
合成方法 37
はんのうじょうけん
1.1 Solvents: Acetone ; 72 h, 25 °C; 72 h, 50 °C
1.2 rt
1.2 rt
リファレンス
A green way to synthesize lubricating ester oils: The esterification of pentaerythrotol with fatty acids at stoichiometric ratio over [BHSO3MMIm]+[HSO4]-/SiO2
,
Catalysis Communications,
2018,
111,
21-25
Sulfate, hydrogen(8CI,9CI) Raw materials
- Imidazole
- (2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
- NND-2252305
- Isavuconazonium
- 4-(1-(((3-((2-((tert-butoxycarbonyl)(methyl)amino)acetoxy)methyl)pyridin-2-yl)(methyl)carbamoyl)oxy)ethyl)-1-((2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,5-difluorophenyl)-2-hydroxybutyl)-1H-1,2,4-triazol-4-ium chloride
- Sulfate (7CI,8CI,9CI)
- 4-(1-(3-(N-(t-Butoxycarbonyl)-N-methylglycyloxy)methyl)pyridin-2-yl(methyl)carbamoyl)oxy)ethyl)-1-(2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,5-difluorophenyl)2-hydroxybutyl1-(1,2,4-triazol) Iodide
- Chlorosulfate
- 1H-Imidazolium, 1-methyl-3-(4-sulfobutyl)-
- Sulfate, hydrogen(8CI,9CI)
- Isavuconazole
- 4-(1-Vinyl-1h-imidazol-3-ium-3-yl)butane-1-sulfonate
- 1-Methylimidazolium sulfobutyrolactone
- 1-Vinylimidazole
- 1,4-Butane sulton
- 1-Methylimidazole
- 1,3-dimethylimidazole-2(3h)-thione
Sulfate, hydrogen(8CI,9CI) Preparation Products
Sulfate, hydrogen(8CI,9CI) 関連文献
-
1. Tb(HSO4)(SO4) – a green emitting hydrogensulfate sulfate with second harmonic generation responsePhilip Netzsch,Harijs Bariss,Lkhamsuren Bayarjargal,Henning A. H?ppe Dalton Trans. 2019 48 16377
-
Varadhi Govinda,Pannuru Venkatesu,Indra Bahadur Phys. Chem. Chem. Phys. 2016 18 8278
-
Javier Pitarch-Jarque,Kari Rissanen,Santiago García-Granda,Alberto Lopera,M. Paz Clares,Enrique García-Espa?a,Salvador Blasco New J. Chem. 2019 43 18915
-
Bieke Onghena,Stijn Valgaeren,Tom Vander Hoogerstraete,Koen Binnemans RSC Adv. 2017 7 35992
-
Anthe George,Agnieszka Brandt,Kim Tran,Shahrul M. S. Nizan S. Zahari,Daniel Klein-Marcuschamer,Ning Sun,Noppadon Sathitsuksanoh,Jian Shi,Vitalie Stavila,Ramakrishnan Parthasarathi,Seema Singh,Bradley M. Holmes,Tom Welton,Blake A. Simmons,Jason P. Hallett Green Chem. 2015 17 1728
14996-02-2 (Sulfate, hydrogen(8CI,9CI)) 関連製品
- 13813-19-9(Sulfuric acid-d2)
- 7446-33-5(Yttrium(III) sulfate octahydrate)
- 7783-20-2(Ammonium sulfate)
- 13814-01-2(Ammonium-d8 Sulfate)
- 43086-58-4(Ammonium sulphate,≥99.0%,AR-)
- 13701-70-7(Sulfuric acid,vanadium(3+) salt (3:2))
- 7778-80-5(Potassium Sulphate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
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